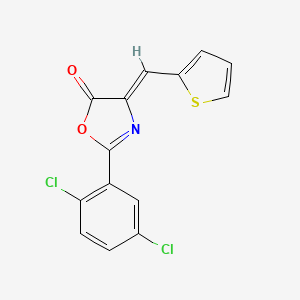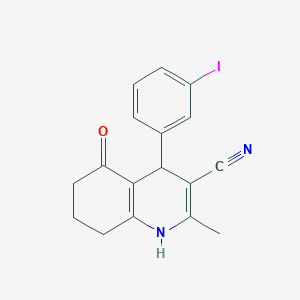![molecular formula C14H19N3O3 B11691064 N'-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11691064.png)
N'-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.324 g/mol. This compound belongs to the class of hydrazide-hydrazones, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Méthodes De Préparation
The synthesis of N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide typically involves a multi-step process. One common method includes the reaction of cyanoacetylhydrazine with an appropriate aldehyde or ketone under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone moiety reacts with nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including coumarins, pyridines, thiazoles, and thiophenes.
Biology: The compound exhibits significant antiproliferative activity against cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating bacterial and fungal infections.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide involves its interaction with cellular targets, leading to various biological effects. For instance, in cancer cells, it increases the enzymatic activity of procaspase-3, inducing apoptosis . The compound’s hydrazone moiety plays a crucial role in its biological activity by forming stable complexes with metal ions and interacting with nucleophilic sites in biomolecules .
Comparaison Avec Des Composés Similaires
N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide can be compared with other hydrazide-hydrazones, such as:
N’-[(1Z)-1-(4-Methylphenyl)propylidene]-2-(4-nitrophenyl)acetohydrazide: This compound has a similar structure but with a different substituent on the hydrazone moiety.
N’-Arylidene-2-[(4-Nitrophenyl)Piperazin-1-yl]Acetohydrazide: This derivative exhibits high anticancer activity and is structurally related to N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide.
The uniqueness of N’-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C14H19N3O3 |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
N-[(Z)-hexylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H19N3O3/c1-2-3-4-5-10-15-16-14(18)11-12-6-8-13(9-7-12)17(19)20/h6-10H,2-5,11H2,1H3,(H,16,18)/b15-10- |
Clé InChI |
JUZDXRLZLLZKOB-GDNBJRDFSA-N |
SMILES isomérique |
CCCCC/C=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCCCCC=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11690990.png)

![1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11691009.png)
![4-{(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]propyl}phenol](/img/structure/B11691010.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691013.png)
![2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11691015.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11691022.png)
![4-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11691023.png)
methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11691025.png)
![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B11691028.png)
![Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11691029.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11691041.png)
![3-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691045.png)

